Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate
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Overview
Description
Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines several functional groups, including a triazinoindole core, an imidazole ring, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate typically involves multiple steps. The process begins with the preparation of the triazinoindole core, which is synthesized through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The resulting triazinoindole is then functionalized with a benzyl group.
Next, the imidazole ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions. The final step involves the esterification of the hexanoate group, which is achieved by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the hexanoate ester and imidazole ring can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industrial Applications: The compound’s reactivity can be harnessed for the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate is not fully understood, but it is believed to interact with specific molecular targets through its triazinoindole and imidazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The sulfur atom in the sulfanyl group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
Uniqueness
Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate is unique due to its combination of a triazinoindole core, an imidazole ring, and a hexanoate ester. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C28H28N6O4S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
ethyl 6-[5-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C28H28N6O4S/c1-2-38-23(36)15-9-8-14-22(35)25-20(29-27(37)30-25)17-39-28-31-26-24(32-33-28)19-12-6-7-13-21(19)34(26)16-18-10-4-3-5-11-18/h3-7,10-13H,2,8-9,14-17H2,1H3,(H2,29,30,37) |
InChI Key |
ZQZFWPIMSYBBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
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